LLY-283

Description

Properties

IUPAC Name |

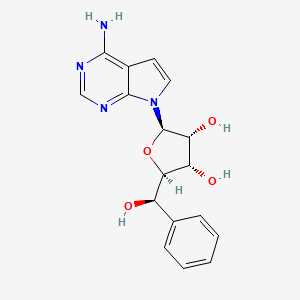

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOWAHTEXIWBO-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LLY-283: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LLY-283 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the progression of various cancers.[1][2] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][3] Elevated PRMT5 expression is a common feature in numerous malignancies, including breast cancer, gastric cancer, glioblastoma, and lymphoma, making it a compelling therapeutic target.[1][4] This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and preclinical anti-tumor activity.

Molecular Mechanism of Action: Targeting the SAM Pocket

This compound functions as a cofactor-competitive inhibitor, binding to the S-adenosyl methionine (SAM) binding pocket of the PRMT5:MEP50 complex.[3][5][6] This binding prevents the natural cofactor, SAM, from accessing the active site, thereby inhibiting the transfer of a methyl group to substrate proteins.[1][3] Crystallographic studies have revealed the specific interactions between this compound and the SAM pocket, with its adenine and ribose moieties mimicking the binding of SAM.[5]

The inhibitory action of this compound is highly selective for PRMT5, with over 100-fold selectivity against other histone methyltransferases.[7][8] This specificity minimizes off-target effects, a crucial attribute for a therapeutic agent.

Quantitative Inhibition Data

The potency of this compound has been quantified through various in vitro and cellular assays.

| Assay Type | Metric | Value (nM) | Cell Line/System | Reference |

| Enzymatic Inhibition | IC50 | 22 ± 3 | PRMT5:MEP50 complex | [1][2][4][9] |

| Cellular Inhibition | IC50 | 25 ± 1 | MCF7 cells (SmBB' methylation) | [1][2][4][9] |

| Cellular Inhibition | IC50 | ~40 | A375 cells (MDM4 splicing) | [8] |

| Antiproliferative Activity | IC50 | 46 ± 5 | A375 cells | [1] |

Downstream Cellular Effects: Disruption of RNA Splicing and p53 Regulation

A primary consequence of PRMT5 inhibition by this compound is the disruption of RNA splicing.[1][3] PRMT5 is a critical component of the methylosome complex, which is responsible for the symmetric dimethylation of Sm proteins (e.g., SmB/B', SmD1, SmD3).[1][3] This methylation is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), the core machinery of the spliceosome.

By inhibiting PRMT5, this compound reduces Sm protein methylation, leading to defects in snRNP biogenesis and subsequent alterations in pre-mRNA splicing.[1][3] One of the key downstream targets of this splicing dysregulation is the MDM4 gene.[1][3] Inhibition of PRMT5 leads to the alternative splicing of MDM4 pre-mRNA, resulting in a truncated, non-functional protein that is targeted for degradation.[1][3] The subsequent decrease in full-length MDM4 protein leads to the induction of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[1][3]

Antitumor Activity

This compound has demonstrated broad antiproliferative activity across a range of cancer cell lines, including those derived from breast, lung, skin, ovarian, and gastric cancers.[1] In vivo studies using mouse xenograft models have also confirmed its antitumor efficacy when administered orally.[2][4][9] For instance, in a glioblastoma mouse model, treatment with this compound resulted in a significant survival benefit.[10]

Experimental Protocols

In Vitro PRMT5 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PRMT5 enzymatic activity.

Methodology:

-

A radioactivity-based assay is employed to monitor the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.[1]

-

The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the peptide substrate and [³H]-SAM.

-

After a defined incubation period, the reaction is stopped, and the radiolabeled peptide is captured.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular SmBB' Methylation Assay

Objective: To assess the ability of this compound to inhibit PRMT5 activity within cancer cells.

Methodology:

-

MCF7 cells are cultured in DMEM supplemented with 10% FBS.[9]

-

Cells are treated with a dose range of this compound or a DMSO control for 48 hours.[9]

-

Following treatment, cells are harvested, and whole-cell lysates are prepared.

-

Protein concentrations are determined, and equal amounts of protein are resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane for Western blot analysis.

-

The membrane is probed with primary antibodies specific for symmetrically dimethylated SmBB' and a loading control (e.g., total SmD3).[11]

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The intensity of the bands is quantified to determine the reduction in SmBB' methylation.

MDM4 Alternative Splicing Assay

Objective: To measure the effect of this compound on the alternative splicing of MDM4.

Methodology:

-

A375 cells are treated with varying concentrations of this compound.[1]

-

After the treatment period, total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is conducted using primers that specifically amplify the different splice variants of MDM4.[1]

-

The relative abundance of the alternatively spliced MDM4 transcript (lacking exon 6) is compared to the full-length transcript.[3]

-

Results are normalized to a housekeeping gene to control for variations in RNA input.

Resistance Mechanisms

While this compound shows significant promise, the potential for acquired resistance is an important consideration in its clinical development. Studies on resistance to PRMT5 inhibitors have indicated that it can arise through a drug-induced transcriptional state switch rather than the selection of pre-existing resistant populations.[12] Further investigation into these mechanisms is crucial for developing strategies to overcome or circumvent resistance.

Conclusion

This compound is a highly potent and selective inhibitor of PRMT5 with a well-defined mechanism of action. By targeting the SAM-binding pocket of PRMT5, this compound effectively disrupts downstream cellular processes, most notably RNA splicing, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell death. Its broad antiproliferative activity in preclinical models underscores its potential as a valuable therapeutic agent for a variety of cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. meridian.allenpress.com [meridian.allenpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

LLY-283: A Technical Guide to the Potent and Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LLY-283, a novel, potent, and selective S-adenosyl methionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound serves as a critical chemical probe for interrogating PRMT5 biology and represents a promising therapeutic lead, particularly for cancers with specific genetic vulnerabilities.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including mRNA splicing, signal transduction, and transcriptional regulation.[1][2] Dysregulation and overexpression of PRMT5 are implicated in the progression of various cancers, including breast cancer, glioblastoma, and lymphoma, making it an attractive target for therapeutic intervention.[1][3][4]

This compound is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the PRMT5:MEP50 (methylosome protein 50) complex by directly binding to and occupying the SAM pocket.[1][2] Its development was a significant step forward from earlier substrate-competitive inhibitors. A key therapeutic hypothesis for PRMT5 inhibition lies in the concept of synthetic lethality. A significant portion of human cancers (~10-15%) exhibit homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is located near the CDKN2A tumor suppressor.[5][6] Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis.[7] MTA is a weak endogenous inhibitor of PRMT5, thus sensitizing MTAP-deleted cancer cells to further pharmacological inhibition of PRMT5.[7][8] this compound exploits this vulnerability, showing preferential activity in this context.

This guide summarizes the core biochemical and cellular activity of this compound, details the experimental protocols used for its characterization, and visualizes its mechanism of action and evaluation workflow.

Quantitative Data Summary

The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison. Its diastereomer, LLY-284, serves as a much less active negative control.[1][9]

Table 1: Biochemical and Cellular Potency

| Parameter | Target/Assay | Cell Line | Value (nM) | Citation(s) |

| Enzymatic IC₅₀ | PRMT5:MEP50 Complex | - | 22 ± 3 | [1][9] |

| Cellular IC₅₀ | SmBB' Methylation | MCF7 | 25 ± 1 | [1][9] |

| Binding Affinity (Kd) | PRMT5:MEP50 Complex | - | 6 ± 2 | [9] |

| Antiproliferative IC₅₀ | Cell Viability | A375 | 46 ± 5 | [9] |

| MDM4 Splicing EC₅₀ | Exon 6 Skipping | A375 | 40 | [2] |

| Negative Control IC₅₀ (LLY-284) | PRMT5:MEP50 Complex | - | 1074 ± 53 | [1][9] |

Table 2: In Vitro Binding Kinetics (Surface Plasmon Resonance)

| Parameter | Description | Value | Citation(s) |

| kon | Association Rate Constant | 3.9 ± 0.4 x 10⁵ M⁻¹s⁻¹ | [1][9] |

| koff | Dissociation Rate Constant | 2.2 ± 0.8 x 10⁻³ s⁻¹ | [1][9] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Cell Line | Dosage & Administration | Outcome | Citation(s) |

| SCID Mice | A375 Xenograft | 20 mg/kg, Oral (QD) | Statistically significant tumor growth inhibition over 28 days. | [9] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting PRMT5, which blocks the symmetric dimethylation of its substrates. One of the most critical applications of this inhibition is in cancers with MTAP gene deletion, creating a synthetic lethal interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, synthesized from published literature.[1][9]

PRMT5:MEP50 In Vitro Enzymatic Assay (Radioactivity-based)

This assay quantifies the enzymatic activity of the PRMT5:MEP50 complex by measuring the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.

-

Reaction Mixture Preparation: Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 8.0), 0.01% Tween-20, and 10 mM DTT.

-

Enzyme and Substrate: Add recombinant human PRMT5:MEP50 complex to the reaction buffer. Add a biotinylated peptide substrate derived from histone H4.

-

Cofactor: Add [³H]-S-adenosyl methionine ([³H]-SAM) to the mixture to initiate the reaction. The final concentration of SAM should be at its Kₘ value to ensure sensitivity to competitive inhibitors.

-

Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.

-

Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of unlabeled SAM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate). The biotinylated peptide binds to the plate. Unbound [³H]-SAM is washed away.

-

Quantification: Measure the plate-bound radioactivity using a scintillation counter. The signal is proportional to PRMT5 activity.

-

Data Analysis: Normalize the data to the DMSO control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular PRMT5 Target Engagement Assay (Western Blot)

This assay measures the ability of this compound to inhibit PRMT5 activity inside cells by detecting the methylation status of a known PRMT5 substrate, SmBB'.

-

Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin until approximately 40-50% confluent.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO control) for 48 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for symmetrically dimethylated SmBB' (SmBB'-Rme2s).

-

Incubate with a primary antibody for total SmBB' as a loading control.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SmBB'-Rme2s signal to the total SmBB' signal. Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC₅₀.

In Vivo Antitumor Efficacy Study (A375 Xenograft Model)

This study evaluates the ability of orally administered this compound to inhibit tumor growth in a mouse model.

-

Animal Model: Use female severe combined immunodeficiency (SCID) mice.[9]

-

Cell Implantation: Subcutaneously inject A375 human melanoma cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing:

-

Prepare this compound in a suitable vehicle for oral administration.

-

Administer this compound orally once daily (QD) at a dose of 20 mg/kg.[9]

-

Administer the vehicle alone to the control group.

-

-

Monitoring: Record tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 28 days).[9]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage by comparing the mean tumor volume of the treated group to the vehicle control group. Analyze for statistical significance.

Drug Discovery and Evaluation Workflow

The characterization of a chemical probe like this compound follows a logical progression from initial screening to in vivo validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]

- 6. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

LLY-283: A Potent and Selective PRMT5 Inhibitor for Cancer Therapy

A Technical Whitepaper on the Discovery, Characterization, and Preclinical Evaluation of LLY-283

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of this compound, a potent, selective, and orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This guide details the discovery, biochemical and cellular characterization, and preclinical anti-tumor activity of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing complex biological pathways.

Introduction to this compound and its Target: PRMT5

Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular functions, including RNA processing, signal transduction, and transcriptional regulation. The Protein Arginine Methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to arginine residues on histone and non-histone proteins.

PRMT5 is the primary type II arginine methyltransferase, responsible for symmetric dimethylation of arginine residues. Its expression is elevated in a variety of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma. The oncogenic role of PRMT5 is linked to its influence on critical cellular pathways, including the regulation of splicing and the modulation of tumor suppressor pathways.

This compound (also referred to as Compound 1) emerged from discovery efforts as a potent and selective inhibitor of PRMT5. It is a SAM-competitive inhibitor, directly binding to and occupying the SAM pocket of the PRMT5:MEP50 complex. This mode of action distinguishes it from earlier, less potent or substrate-competitive inhibitors. A closely related diastereomer, LLY-284 (Compound 2), is significantly less active and serves as a valuable negative control for in-cell studies.

Biochemical and Cellular Characterization of this compound

The potency and selectivity of this compound have been extensively evaluated through a series of in vitro and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, LLY-284.

Table 1: In Vitro Biochemical Activity of this compound and LLY-284

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |

| This compound | PRMT5:MEP50 complex | Enzyme Inhibition | 22 ± 3 | 6 |

| LLY-284 | PRMT5:MEP50 complex | Enzyme Inhibition | >1000 | Not Reported |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |

| MCF7 | SmBB' Methylation | Western Blot | 25 ± 1 |

| A375 | MDM4 Splicing | qPCR | 40 |

| A375 | Proliferation | CellTiter-Glo (7-day) | 46 |

| Z-138 | Proliferation | Not Specified | 10 |

| REC-1 | Proliferation | Not Specified | 22 |

| IM-9 | Proliferation | Not Specified | 46 |

| KMS-12-BM | Proliferation | Not Specified | 6 |

| RPMI-8226 | Proliferation | Not Specified | 9 |

| NCI-H2171 | Proliferation | Not Specified | 10 |

| H-2122 | Proliferation | Not Specified | 27 |

| A2058 | Proliferation | Not Specified | 13 |

| GAK | Proliferation | Not Specified | 16 |

| OVCAR-3 | Proliferation | Not Specified | 32 |

Table 3: In Vivo Pharmacokinetic and ADME Properties of this compound in Mouse

| Parameter | Value |

| Oral Bioavailability | Dynamic Range |

| Plasma Clearance | Moderate to Slow |

| CYP Inhibition Potential | Low |

| Unbound Cmax (@10 mg/kg PO) | Exceeds cellular MDM4 IC50 |

(Note: Specific quantitative values for all ADME parameters were not publicly available in the reviewed sources.)

Experimental Protocols

-

Principle: A radioactivity-based assay was used to measure the transfer of a tritiated methyl group from [3H]-SAM to a peptide substrate by the PRMT5:MEP50 complex.

-

Reagents:

-

Recombinant human PRMT5:MEP50 complex.

-

Peptide substrate (sequence not specified in the provided search results).

-

[3H]-S-adenosylmethionine (SAM).

-

Assay Buffer (composition not specified).

-

This compound or LLY-284 at various concentrations.

-

-

Procedure:

-

The PRMT5:MEP50 enzyme, peptide substrate, and inhibitor (this compound or LLY-284) were incubated together in the assay buffer.

-

The reaction was initiated by the addition of [3H]-SAM.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the radiolabeled peptide product was separated from the unreacted [3H]-SAM.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

-

Principle: This assay quantifies the inhibition of PRMT5 activity in cells by measuring the level of symmetric dimethylation of the spliceosomal protein SmBB', a known PRMT5 substrate.

-

Cell Line: MCF7 human breast cancer cells.

-

Reagents:

-

MCF7 cells.

-

This compound at various concentrations.

-

Cell lysis buffer (e.g., RIPA buffer).

-

Primary antibodies: anti-SmBB' (total) and anti-symmetrically dimethylated SmBB' (SmBB'-Rme2s).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

-

Procedure:

-

MCF7 cells were seeded and allowed to adhere.

-

Cells were treated with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

Cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against total SmBB' and SmBB'-Rme2s.

-

The membrane was washed and incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal was detected using a chemiluminescent substrate and imaged.

-

The intensity of the SmBB'-Rme2s band was normalized to the total SmBB' band for each treatment condition.

-

IC50 values were calculated by plotting the normalized SmBB'-Rme2s levels against the this compound concentration.

-

-

Principle: Inhibition of PRMT5 disrupts the spliceosome machinery, leading to alternative splicing of certain mRNAs, including the skipping of exon 6 in MDM4. This assay quantifies this splicing event using quantitative PCR.

-

Cell Line: A375 human melanoma cells.

-

Reagents:

-

A375 cells.

-

This compound at various concentrations.

-

RNA extraction kit.

-

Reverse transcription reagents.

-

qPCR primers specific for MDM4 exon 5 and the exon 5-7 junction (to detect exon 6 skipping).

-

qPCR master mix.

-

-

Procedure:

-

A375 cells were treated with this compound for 72 hours.

-

Total RNA was extracted from the cells.

-

RNA was reverse-transcribed to cDNA.

-

qPCR was performed using primers to amplify a region within exon 5 (as a control for total MDM4 expression) and a region spanning the junction of exon 5 and exon 7 (indicative of exon 6 skipping).

-

The relative amount of the exon 6-skipped transcript was calculated and normalized to the level of total MDM4 (exon 5).

-

EC50 values were determined by plotting the normalized level of exon 6 skipping against the this compound concentration.

-

In Vivo Antitumor Activity

The anti-tumor efficacy of this compound was evaluated in a preclinical mouse xenograft model.

Experimental Protocol: A375 Xenograft Model

-

Animal Model: Severe Combined Immunodeficiency (SCID) mice.

-

Tumor Model: Subcutaneous xenografts of the human melanoma cell line A375.

-

Treatment:

-

This compound was administered orally (p.o.) once daily (QD) at a dose of 20 mg/kg.

-

A vehicle control group was also included.

-

-

Procedure:

-

A375 cells were implanted subcutaneously into the flank of SCID mice.

-

When tumors reached a predetermined size, the mice were randomized into treatment and vehicle control groups.

-

This compound or vehicle was administered orally once daily for 28 days.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated group.

-

-

Results: this compound demonstrated statistically significant tumor growth inhibition in the A375 xenograft model and was well-tolerated, with only moderate body weight loss observed.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the specific inhibition of PRMT5, leading to the modulation of downstream signaling pathways.

PRMT5 Inhibition and p53 Pathway Activation

A key mechanism of action for this compound is the disruption of MDM4 alternative splicing. PRMT5-mediated methylation of spliceosomal components is essential for proper splicing. Inhibition of PRMT5 by this compound leads to the skipping of exon 6 in the MDM4 pre-mRNA. The resulting MDM4 splice variant is targeted for nonsense-mediated decay, leading to a decrease in the full-length MDM4 protein. As MDM4 is a negative regulator of the p53 tumor suppressor, its downregulation results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis.

Broader Implications for Cellular Signaling

While the MDM4-p53 axis is a well-defined pathway affected by this compound, PRMT5 has broader roles in cellular signaling. PRMT5 has been implicated in the regulation of the PI3K/AKT/mTOR and ERK signaling pathways. However, the direct and specific effects of this compound on these pathways require further investigation. The anti-proliferative activity of this compound across a wide range of cancer cell lines suggests that its therapeutic effects may be mediated through the modulation of multiple oncogenic pathways.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models. Its well-defined mechanism of action, involving the induction of the p53 tumor suppressor pathway through the modulation of MDM4 splicing, provides a strong rationale for its clinical development. The favorable pharmacokinetic and ADME properties of this compound further support its potential as a therapeutic agent for a variety of cancers with elevated PRMT5 expression. This technical guide provides a comprehensive summary of the key data and methodologies that underscore the discovery and characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

LLY-283: A Comprehensive Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target engagement and binding kinetics of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and further investigate this compound.

Core Concepts: Target and Mechanism of Action

This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3] PRMT5 plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] this compound exhibits its inhibitory effect by binding to the S-adenosylmethionine (SAM) pocket of the PRMT5:MEP50 complex, thereby acting as a SAM-competitive inhibitor.[4][6] This mode of action prevents the transfer of a methyl group from SAM to PRMT5 substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Enzymatic Inhibition and Binding Kinetics

| Parameter | Value | Assay | Target Complex | Reference |

| IC50 | 22 ± 3 nM | Radioactivity-based enzymatic assay | PRMT5:MEP50 | [4][5] |

| Kd | 6 ± 2 nM | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |

| kon (Association Rate) | 3.9 ± 0.4 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |

| koff (Dissociation Rate) | 2.2 ± 0.8 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |

Table 2: Cellular Target Engagement and Functional Activity

| Parameter | Value | Assay | Cell Line | Key Substrate/Process | Reference |

| IC50 | 25 ± 1 nM | Cellular PRMT5 Assay (Western Blot) | MCF7 | SmB/B' symmetric dimethylation | [1][2][4] |

| EC50 | 40 nM | MDM4 Alternative Splicing (qPCR) | A375 | MDM4 exon 6 skipping | [4] |

| IC50 | 46 ± 5 nM | Proliferation Assay | A375 | Cell Proliferation | [4] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the PRMT5 signaling pathway and the mechanism of action of this compound.

Figure 1: PRMT5 Signaling Pathway in the Nucleus and Cytoplasm.

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Radioactivity-Based Enzymatic Assay

This assay measures the enzymatic activity of the PRMT5:MEP50 complex by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.

Workflow Diagram:

Figure 3: Workflow for the Radioactivity-Based Enzymatic Assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Serially dilute this compound in DMSO. Prepare solutions of recombinant human PRMT5:MEP50 complex, a suitable peptide substrate (e.g., histone H4 peptide), and [3H]-SAM.

-

Compound Incubation: In a 96-well plate, add the PRMT5:MEP50 enzyme to the assay buffer containing the various concentrations of this compound or DMSO control. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Start the methyltransferase reaction by adding a mixture of the peptide substrate and [3H]-SAM.

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.

-

Reaction Termination and Peptide Capture: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.

-

Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the percent inhibition at each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding interaction between an analyte (this compound) and a ligand (PRMT5:MEP50) immobilized on a sensor chip.

Workflow Diagram:

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NanoBRET® TE PRMT5 Assay [promega.jp]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of PRMT5 and its Inhibition by LLY-283

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is frequently implicated in oncogenesis. This technical guide provides a comprehensive overview of the biological functions of PRMT5, its role in key signaling pathways, and the mechanism of its potent and selective inhibitor, LLY-283. We delve into the downstream effects of PRMT5 inhibition, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals investigating PRMT5 as a therapeutic target.

Introduction: The Biological Significance of PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification is a pivotal regulatory mechanism controlling a wide array of cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.

PRMT5 is ubiquitously expressed and plays a crucial role in normal cellular physiology. However, its overexpression has been documented in a variety of cancers, including hematological malignancies and solid tumors, where it is often associated with poor prognosis. This has positioned PRMT5 as a compelling target for anti-cancer drug development.

Core Biological Functions of PRMT5

PRMT5's functional diversity stems from its ability to methylate a broad spectrum of substrates, thereby influencing their activity, localization, and interaction with other molecules.

Transcriptional Regulation

PRMT5 primarily mediates transcriptional repression by symmetrically dimethylating arginine residues on histone tails, such as H4R3, H3R8, and H2AR3. These sDMA marks are recognized by effector proteins that recruit transcriptional repressor complexes to chromatin, leading to gene silencing.

RNA Splicing

A critical function of PRMT5 is its role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. PRMT5 methylates Sm proteins (SmB/B', SmD1, and SmD3), which is a crucial step for their assembly into the snRNP core. Inhibition of PRMT5 disrupts this process, leading to widespread intron retention and alternative splicing events, which can trigger cell cycle arrest and apoptosis.

Signal Transduction

PRMT5 modulates several key signaling pathways implicated in cancer cell proliferation and survival. It can directly methylate components of pathways such as the EGFR, PI3K/AKT, and STAT3 signaling cascades, thereby influencing their activation status and downstream signaling output.[1][2][3][4]

DNA Damage Response

PRMT5 is also involved in the DNA damage response (DDR). It has been shown to methylate proteins involved in DNA repair pathways, thereby influencing the cellular response to genotoxic stress.

This compound: A Potent and Selective PRMT5 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of PRMT5.[5] It has demonstrated significant anti-tumor activity in preclinical models and is a valuable tool for elucidating the biological consequences of PRMT5 inhibition.[5][6]

Mechanism of Action

This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor of PRMT5.[7] It binds to the SAM-binding pocket of PRMT5, preventing the transfer of a methyl group from SAM to its substrates. The crystal structure of the PRMT5:MEP50 complex bound to this compound has been resolved, providing detailed insights into its binding mode.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound against PRMT5

| Parameter | Value | Reference |

| IC50 (enzymatic) | 22 ± 3 nM | [7][8] |

| Kd vs. PRMT5:MEP50 | 6 ± 2 nM | [9][10] |

| Cellular IC50 (SmBB' methylation) | 25 ± 1 nM (MCF7 cells) | [7][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (7-Day Assay)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 46 ± 5 | [7] |

| A2058 | Melanoma | 13 | [10] |

| COLO-829 | Melanoma | 13 | [10] |

| ARH-77 | B-cell Lymphoma | 10 | [10] |

| Daudi | Burkitt's Lymphoma | 17 | [10] |

| KARPAS-422 | B-cell Lymphoma | 30 | [10] |

| Rec-1 | Mantle Cell Lymphoma | 10 | [10] |

| HEL 92.1.7 | Erythroleukemia | 10 | [10] |

| MV4-11 | Acute Myeloid Leukemia | 10 | [10] |

| OPM-2 | Multiple Myeloma | 10 | [10] |

| RPMI-8226 | Multiple Myeloma | 10 | [10] |

| HCC1937 | Breast Cancer | 30 | [10] |

| UACC-812 | Breast Cancer | 30 | [10] |

| NCI-H1651 | Lung Cancer | 30 | [10] |

| NCI-H1930 | Lung Cancer | 30 | [10] |

| NCI-H2122 | Lung Cancer | 30 | [10] |

| NCI-H2171 | Lung Cancer | 30 | [10] |

| NUGC-3 | Gastric Cancer | 10 | [10] |

| OVCAR-3 | Ovarian Cancer | 30 | [10] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key PRMT5-related signaling pathways and a typical experimental workflow for evaluating PRMT5 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PRMT5 and its inhibitors.

PRMT5 Enzymatic Assay (Radioactive Filter-Binding Assay)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

³H-SAM (PerkinElmer)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 25 mM EDTA

-

Phosphocellulose filter paper

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 100 nM PRMT5/MEP50, and 10 µM histone H4 peptide.

-

Add varying concentrations of this compound or DMSO vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 µM ³H-SAM (specific activity ~80 Ci/mmol).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding an equal volume of stop solution.

-

Spot 20 µL of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each with 75 mM phosphoric acid.

-

Rinse the filter paper with ethanol and allow it to air dry.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.[11][12][13][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treat cells with a serial dilution of this compound or DMSO vehicle control for 72-96 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC₅₀ values.

Western Blot Analysis of Substrate Methylation

This technique is used to detect the levels of symmetric dimethylation on PRMT5 substrates, such as SmBB'.

Materials:

-

Cell lysates from this compound or DMSO-treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmBB', anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-sDMA, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with antibodies against the total substrate protein (e.g., anti-SmBB') and a loading control (e.g., anti-GAPDH) to normalize the sDMA signal.

RNA-Sequencing and Data Analysis

RNA-sequencing (RNA-seq) is used to analyze global changes in gene expression and alternative splicing upon PRMT5 inhibition.[15]

Protocol:

-

RNA Extraction and Library Preparation:

-

Treat cells with this compound or DMSO for the desired time.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

-

Prepare RNA-seq libraries from high-quality RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.

-

Alternative Splicing Analysis: Use tools like rMATS or DEXSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis using databases like GO and KEGG to identify biological pathways affected by PRMT5 inhibition.

-

Conclusion

PRMT5 is a multifaceted enzyme with critical roles in numerous cellular processes, making it an attractive therapeutic target in oncology. The potent and selective inhibitor this compound has proven to be an invaluable tool for probing the biological functions of PRMT5 and for evaluating its therapeutic potential. The inhibition of PRMT5's methyltransferase activity leads to profound effects on gene expression, RNA splicing, and cell signaling, ultimately resulting in the suppression of cancer cell growth. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of PRMT5-targeted therapies.

References

- 1. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. bioquochem.com [bioquochem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. chondrex.com [chondrex.com]

- 15. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

LLY-283: A Technical Guide to its Impact on Symmetric Dimethylarginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its direct effect on the cellular levels of symmetric dimethylarginine (SDMA). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action and Relationship to SDMA

This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3][4][5] PRMT5 is the primary enzyme responsible for catalyzing the formation of symmetric dimethylarginine (SDMA) on both histone and non-histone proteins.[1][2][4][6][7][8] This post-translational modification plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[1][2][4][7][8]

By selectively inhibiting PRMT5, this compound directly curtails the enzymatic production of SDMA.[9] This leads to a measurable decrease in global SDMA levels within cells, a key biomarker for assessing the on-target activity of PRMT5 inhibitors.[9][10][11][12][13] The potency of this compound is in the low nanomolar range, making it a powerful tool for studying the biological consequences of PRMT5 inhibition and SDMA reduction.[1][2][3][4][5][14]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of this compound and its effect on SDMA levels.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Description | Source |

| In Vitro IC50 | 22 ± 3 nM | 50% inhibitory concentration against PRMT5 enzymatic activity in a biochemical assay. | [1][2][4][5][8] |

| Cellular IC50 | 25 ± 1 nM | 50% inhibitory concentration against PRMT5 activity in cellular assays. | [1][3][4][5][8][14] |

| MDM4 Splicing EC50 | 40 nM | 50% effective concentration for inhibiting the PRMT5-mediated splicing of MDM4 in A375 melanoma cells. | [1][2] |

Table 2: Effect of this compound on Symmetric Dimethylarginine (SDMA) Levels in Cancer Cell Lines

| Cell Line | This compound Concentration | Duration of Treatment | Percent Reduction in SDMA (Relative to Vehicle) | Source |

| U251 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |

| PSN1 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |

| MDA-MB-231 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |

| MRC9 (Normal Fibroblast) | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |

Note: The referenced study demonstrates a dose-dependent reduction in SDMA but does not provide specific percentage inhibition values for each concentration in the abstract.

Experimental Protocols

This section details the methodologies used to ascertain the effect of this compound on PRMT5 activity and cellular SDMA levels.

In Vitro PRMT5 Enzyme Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the PRMT5:MEP50 complex.

-

Principle: A radioactivity-based assay monitoring the transfer of a tritiated methyl group ([3H]-CH3) from the co-factor S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) to a peptide substrate.

-

Reagents:

-

Recombinant human PRMT5:MEP50 complex

-

Peptide substrate

-

3H-SAM

-

This compound (or other test compounds) at various concentrations

-

Assay buffer

-

-

Procedure:

-

The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.

-

The peptide substrate and 3H-SAM are added to initiate the methylation reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled peptide product is separated from the unreacted 3H-SAM.

-

The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

-

Cellular SDMA Quantification by ELISA

This cellular assay measures the level of global symmetric dimethylarginine in cell lysates following treatment with this compound.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the amount of SDMA in total protein lysates from treated cells.

-

Procedure:

-

Cell Culture and Treatment: Cancer cell lines (e.g., U251, PSN1, MDA-MB-231) are cultured under standard conditions. Cells are then treated with increasing concentrations of this compound (e.g., 5-100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[9]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular protein.

-

ELISA Protocol:

-

The wells of a microplate are coated with the cell lysates.

-

A primary antibody specific for SDMA is added to the wells and incubated.

-

After washing away unbound primary antibody, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, leading to a colorimetric change.

-

The absorbance is read using a microplate reader.

-

-

Normalization: The measured SDMA levels are normalized to the total amount of a constitutively expressed protein, such as SmD3, to account for variations in cell number and protein loading. The final results are expressed relative to the vehicle-treated control group.[9]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.

PRMT5 Signaling Pathway and Point of Inhibition by this compound

Caption: this compound inhibits the PRMT5/MEP50 complex, blocking SDMA formation and downstream signaling.

Experimental Workflow for Assessing this compound's Effect on Cellular SDMA

Caption: Workflow for quantifying the dose-dependent effect of this compound on cellular SDMA levels.

References

- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 7. catalog.mercer.edu [catalog.mercer.edu]

- 8. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. scite.ai [scite.ai]

Preclinical Antitumor Activity of LLY-283: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented is compiled from peer-reviewed research, focusing on the compound's mechanism of action, in vitro and in vivo efficacy, and the methodologies used for its evaluation.

Executive Summary

This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5, a key regulator of various cellular processes implicated in cancer. By competitively binding to the S-adenosyl methionine (SAM) pocket of the PRMT5:MEP50 complex, this compound effectively blocks the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This inhibition disrupts critical cellular functions, including RNA splicing, leading to broad anti-proliferative effects across a range of cancer cell lines and demonstrating significant tumor growth inhibition in preclinical xenograft models.[4][5]

Mechanism of Action

PRMT5 is a Type II arginine methyltransferase that plays a crucial role in cellular regulation.[1][2][6][7] Its activity is frequently elevated in various cancers, including breast, gastric, glioblastoma, and lymphoma.[1][5][7][8] this compound acts as a SAM-competitive inhibitor, occupying the cofactor binding site and preventing the transfer of a methyl group to PRMT5 substrates.[1][9][2]

One of the well-characterized downstream effects of PRMT5 inhibition by this compound is the disruption of the spliceosome machinery. PRMT5 is responsible for the symmetric dimethylation of Sm proteins (e.g., SmB/B'), a critical step in the assembly of small nuclear ribonucleoproteins (snRNPs).[1] Inhibition of this process by this compound leads to aberrant alternative splicing of specific mRNAs. A key example is the altered splicing of MDM4, which results in the production of a truncated, non-functional protein.[1] This reduction in full-length MDM4 protein leads to the activation of the p53 tumor suppressor pathway, subsequently inducing cell cycle arrest and apoptosis.[1]

Quantitative Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound[1][6][7][9]

| Parameter | Assay | Value |

| Enzymatic Inhibition | PRMT5:MEP50 Biochemical Assay | IC₅₀: 22 ± 3 nM |

| Cellular Inhibition | SmBB' Methylation (MCF7 cells) | IC₅₀: 25 ± 1 nM |

| Binding Affinity | Surface Plasmon Resonance | K_D_: 6 ± 2 nM |

| Splicing Modulation | MDM4 Exon 6 Skipping (A375 cells) | EC₅₀: 40 nM |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines[1][7]

| Cancer Type | Cell Line | IC₅₀ (nM) |

| Melanoma | A375 | 46 ± 5 |

| A2058 | 13 | |

| COLO-829 | 13 | |

| Breast | HCC1937 | 37 |

| UACC-812 | 19 | |

| Lung | NCI-H2122 | 11 |

| NCI-H1651 | 18 | |

| Gastric | NUGC-3 | 17 |

| Ovarian | OVCAR-3 | 29 |

| Hematological | ARH-77 (B-cell lymphoma) | 10 |

| Daudi (Burkitt's lymphoma) | 17 | |

| KARPAS-422 (B-cell lymphoma) | 13 | |

| MV4-11 (AML) | 12 |

Table 3: In Vivo Antitumor Efficacy of this compound[1][5][6]

| Model | Cancer Type | Treatment | Outcome |

| A375 Xenograft | Melanoma | 20 mg/kg, oral, once daily for 28 days | Statistically significant tumor growth inhibition. Moderate body weight loss (<10%). |

| GBM Xenograft | Glioblastoma | Not specified | Increased average lifespan by 7 days vs. vehicle. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro PRMT5 Enzyme Inhibition Assay

A radioactivity-based assay was utilized to measure the enzymatic activity of the PRMT5:MEP50 complex.[1][2]

-

Reaction Mixture: Recombinant human PRMT5:MEP50 complex was incubated with a peptide substrate and [³H]-SAM (S-adenosyl methionine) in an assay buffer.

-

Inhibitor Addition: this compound was added at varying concentrations.

-

Incubation: The reaction was allowed to proceed at a controlled temperature.

-

Detection: The transfer of the [³H]-methyl group from SAM to the peptide substrate was quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. 6ckc - Structure of PRMT5:MEP50 in complex with this compound, a potent and selective inhibitor of PRMT5, with antitumor activity - Summary - Protein Data Bank Japan [pdbj.org]

- 9. mdpi.com [mdpi.com]

LLY-283: An In-Depth Technical Guide on its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the compound's mechanism of action, its quantifiable impact on key signaling events, and the experimental protocols used to elucidate these effects. The information is intended for professionals in the fields of cancer biology, signal transduction, and drug discovery.

Introduction: The Role of PRMT5 and the Emergence of this compound

Protein arginine methylation is a critical post-translational modification that governs numerous cellular processes, including signal transduction, RNA processing, transcriptional regulation, and DNA repair.[1][2] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1] PRMT5 is the primary type II PRMT, responsible for catalyzing the formation of symmetric dimethylarginine (sDMA) on its substrates.[2][3]

PRMT5 has been implicated in the regulation of diverse cellular pathways, such as cell growth, proliferation, apoptosis, and metastasis.[1][2] Its expression is elevated in a variety of cancers, including breast cancer, glioblastoma, gastric cancer, and lymphoma, making it an attractive therapeutic target.[1][2][4] this compound has been identified as a novel, potent, and selective small molecule inhibitor of PRMT5, demonstrating both in vitro and in vivo antitumor activity.[1][5][6] This guide explores the molecular mechanisms through which this compound exerts its effects on cellular signaling.

Mechanism of Action of this compound

This compound functions as a cofactor-competitive inhibitor that directly targets the S-adenosylmethionine (SAM) binding pocket of the PRMT5:MEP50 complex.[1][7][8] By occupying this pocket, this compound prevents the binding of the natural methyl donor, SAM, thereby inhibiting the enzymatic activity of PRMT5.[1][9] X-ray crystallography has confirmed this binding mode, revealing that the adenine and ribose moieties of this compound mimic the interactions of SAM within the active site.[2][9] Specifically, the adenine portion forms hydrogen bonds with Asp419 and Met420, while the ribose interacts with Glu392 and Tyr324.[9] This direct inhibition of PRMT5's catalytic function is the primary mechanism through which this compound impacts downstream signal transduction.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data highlights its high affinity for PRMT5 and its effectiveness in cellular contexts.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (Enzymatic) | 22 ± 3 nM | In vitro PRMT5:MEP50 biochemical assay | [1][5][6] |

| IC₅₀ (Cellular) | 25 ± 1 nM | Cellular PRMT5 assay (MCF7 cells) | [1][6][7] |

| EC₅₀ (Splicing) | 40 nM | MDM4 alternative splicing (A375 cells) | [2] |

| K_D_ | 6 ± 2 nM | Surface Plasmon Resonance (SPR) | [1] |

| k_on_ | 3.9 ± 0.4 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |

| k_off_ | 2.2 ± 0.8 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |

| IC₅₀ (LLY-284) | 1074 ± 53 nM | In vitro PRMT5:MEP50 biochemical assay | [1] |

Table 1: Summary of quantitative data for this compound. LLY-284 is the less active diastereomer of this compound.

Impact on Signal Transduction Pathways

This compound's primary impact on signal transduction is mediated through the inhibition of PRMT5's methyltransferase activity, which affects downstream pathways involved in RNA metabolism and transcriptional control.

A key cellular function of PRMT5 is the symmetric dimethylation of spliceosomal Sm proteins, such as SmB/B', SmD1, and SmD3.[1] This methylation is crucial for their proper assembly into small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[1] By inhibiting PRMT5, this compound reduces the methylation of these Sm proteins.[1]

This disruption of snRNP biogenesis directly impacts alternative RNA splicing, a critical process for generating protein diversity and regulating gene expression. A well-documented consequence of this compound treatment is the altered splicing of MDM4 mRNA.[1][2] this compound treatment leads to the skipping of exon 6 in MDM4, demonstrating a direct link between PRMT5 inhibition and the regulation of specific alternative splicing events.[2] This alteration of MDM4, a key regulator of the p53 tumor suppressor pathway, represents a significant impact on a critical cancer signaling network.

In the nucleus, PRMT5 acts as an epigenetic modulator by methylating histones, primarily H4R3 (histone H4 at arginine 3) and H3R8 (histone H3 at arginine 8).[2] The symmetric dimethylation of H4R3 (H4R3me2s) is generally associated with transcriptional repression.[2] PRMT5 has been shown to repress tumor suppressor genes and cell cycle inhibitors like ST7 and CDKN2A.[2] While the direct effects of this compound on histone methylation were not extensively observed in initial cell-based assays, the inhibition of PRMT5 logically implies a potential to de-repress these tumor suppressor pathways, contributing to its anti-proliferative effects.[2]

Through its influence on RNA splicing and transcription, PRMT5 inhibition by this compound affects a wide array of crucial cellular pathways. These include cell growth and proliferation, apoptosis, and DNA damage response.[1][2][9] For instance, ex vivo analysis of xenograft models treated with a different PRMT5 inhibitor showed modulation of BCL2, MYC, and pAKT/pERK levels, suggesting that PRMT5 inhibition can intersect with these core survival and proliferation pathways.[10]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

-

Objective: To determine the in vitro IC₅₀ of this compound against the PRMT5:MEP50 complex.

-

Methodology: A radioactivity-based assay was used to monitor the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate.[1][2]

-

The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.

-

The reaction is initiated by adding the peptide substrate and ³H-SAM.

-

Following incubation, the reaction is stopped, and the radiolabeled peptide product is captured, typically on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

-

Objective: To measure the effect of this compound on PRMT5 activity within cells.

-

Methodology: This assay quantifies the level of symmetric dimethylation on a known PRMT5 substrate, SmB/B'.[1][2]

-

MCF7 cells are cultured and treated with various concentrations of this compound or a DMSO control for a specified period (e.g., 48 hours).[7]

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for symmetrically dimethylated SmB/B' (anti-sDMA).

-

A loading control (e.g., total SmB/B' or actin) is used for normalization.

-

The signal is detected using a secondary antibody and chemiluminescence, and band intensities are quantified to determine the reduction in substrate methylation.[2]

-

-

Objective: To quantify the effect of this compound on the alternative splicing of MDM4.

-

Methodology: Real-time quantitative PCR (qPCR) is used to measure the relative abundance of MDM4 mRNA isoforms.[2]

-

A375 melanoma cells are treated with this compound for 72 hours.[2]

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qPCR is performed using specific primer sets designed to distinguish between the MDM4 isoform that includes exon 6 and a constitutive region (e.g., exon 5).

-

The ratio of mRNA containing exon 6 to total MDM4 mRNA (or an isoform containing only exon 5) is calculated.[2]

-

The EC₅₀ is determined as the concentration of this compound that causes a 50% change in the splicing ratio.

-

-

Objective: To determine the binding kinetics and affinity (K_D_) of this compound to the PRMT5:MEP50 complex.

-

Methodology: SPR measures real-time binding interactions between an analyte (this compound) and a ligand (PRMT5:MEP50) immobilized on a sensor chip.

-

The PRMT5:MEP50 complex is immobilized on the surface of an SPR sensor chip.

-

A solution containing this compound at various concentrations is flowed over the chip surface.

-

Binding of this compound to the immobilized enzyme causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).

-

The association (k_on_) and dissociation (k_off_) rate constants are determined from the binding and dissociation phases of the sensorgram.

-

The equilibrium dissociation constant (K_D_) is calculated from the ratio of k_off_ / k_on_.[1]

-

Conclusion

This compound is a highly potent and selective PRMT5 inhibitor that exerts its effects by directly blocking the enzyme's catalytic activity. Its primary impact on signal transduction involves the disruption of RNA processing, particularly the alternative splicing of key cancer-related genes like MDM4. By inhibiting the methylation of spliceosomal components, this compound alters the cellular proteome and modulates critical signaling networks, such as the p53 pathway. Furthermore, its role in epigenetic regulation suggests a broader influence on transcriptional programs. This compound serves as both a powerful chemical probe for dissecting the complex biological roles of PRMT5 and a promising scaffold for the development of novel anticancer therapeutics.

References

- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.mercer.edu [catalog.mercer.edu]

- 5. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. meridian.allenpress.com [meridian.allenpress.com]

LLY-283 and Tumorigenesis: A Foundational Research Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its role in tumorigenesis. The document summarizes key quantitative data, details significant experimental protocols, and visualizes the complex signaling pathways and workflows involved in this compound's mechanism of action.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets PRMT5, a type II arginine methyltransferase.[1][2][3][4][5][6] PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][4][5][6] Its expression is elevated in a variety of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma, making it an attractive therapeutic target.[1][3][4][5][6] this compound exerts its anti-tumor effects by binding to the S-adenosylmethionine (SAM) pocket of PRMT5, thereby inhibiting its methyltransferase activity.[1][6] This inhibition disrupts downstream cellular processes critical for cancer cell survival and proliferation, such as RNA splicing and signal transduction.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency, binding affinity, and anti-proliferative activity.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Description |

| Enzymatic IC50 | 22 ± 3 nM | Concentration for 50% inhibition of PRMT5 enzymatic activity in vitro.[1][2][3][4][5] |

| Cellular IC50 | 25 ± 1 nM | Concentration for 50% inhibition of PRMT5 activity in cellular assays.[1][2][3][4][5] |

| MDM4 Splicing EC50 | 40 nM | Effective concentration for 50% induction of Mdm4 exon 6 skipping in A375 cells.[1][6] |

| Binding Affinity (KD) | 6 ± 2 nM | Equilibrium dissociation constant for this compound binding to the PRMT5:MEP50 complex.[6] |

| Association Rate (kon) | 3.9 ± 0.4 x 10^5 M⁻¹s⁻¹ | Rate of association of this compound to the PRMT5:MEP50 complex.[6] |

| Dissociation Rate (koff) | 2.2 ± 0.8 x 10⁻³ s⁻¹ | Rate of dissociation of this compound from the PRMT5:MEP50 complex.[6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (7-Day Assay)

| Cell Line | Histology | IC50 (µM) | Max Inhibition (%) |

| HCC1937 | Breast | 0.030 | 83 |

| T-42D | Breast | 0.003 | 84.0 |

| UACC-812 | Breast | >2.5 | 21.0 |

| MX-1 cells | Breast | >2.5 | 36.9 |

| NUGC-3 | Gastric | 0.017 | Not Reported |

| A375 | Melanoma | 0.046 ± 0.005 | Not Reported |

Data for this table was sourced from reference[4].

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing | Outcome |

| A375 Melanoma Xenograft | 20 mg/kg, oral, once daily for 28 days | Statistically significant tumor growth inhibition.[4] |

Signaling Pathways and Mechanism of Action

This compound's anti-tumor activity is rooted in its ability to disrupt PRMT5-mediated cellular functions. The diagrams below illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits the PRMT5:MEP50 complex, disrupting downstream pathways.

The inhibition of PRMT5 by this compound has two major consequences for tumorigenesis:

-